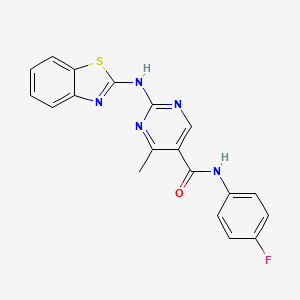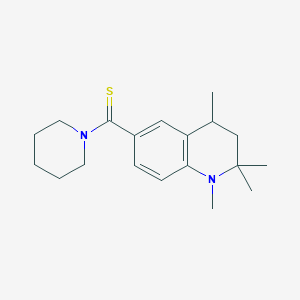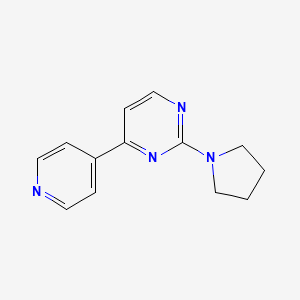![molecular formula C17H19N5O B11032920 N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11032920.png)
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a hexahydrocyclohepta[c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Synthesis of the Hexahydrocyclohepta[c]pyrazole Ring: This step involves the cyclization of appropriate precursors, such as 1,4-diketones, under basic conditions.
Coupling Reaction: The final step is the coupling of the benzimidazole moiety with the hexahydrocyclohepta[c]pyrazole ring system using suitable coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced forms of the compound, potentially altering the ring system.
Substitution: Substituted derivatives at the benzimidazole nitrogen.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The hexahydrocyclohepta[c]pyrazole ring system may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of the benzimidazole moiety and the hexahydrocyclohepta[c]pyrazole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c23-17(16-11-6-2-1-3-7-12(11)21-22-16)18-10-15-19-13-8-4-5-9-14(13)20-15/h4-5,8-9H,1-3,6-7,10H2,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
HDESJUJIBAJOER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032838.png)
![N-{N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]carbamimidoyl}benzamide](/img/structure/B11032845.png)
![methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate](/img/structure/B11032853.png)
![biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11032860.png)
![(1Z)-1-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032866.png)
![(1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032875.png)

![(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11032887.png)
![5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11032891.png)

![4,7-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11032905.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B11032914.png)

